molecular formula C12H15Cl3N2S B2935346 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride CAS No. 2375260-57-2

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride

Cat. No.: B2935346
CAS No.: 2375260-57-2
M. Wt: 325.68
InChI Key: XQKMYMPULBCYSP-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride is a substituted aryl-ethylamine derivative featuring a chloro substituent at the 2-position of the phenyl ring and a 4-methyl-1,3-thiazol-5-yl group at the 4-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting receptors or enzymes where amine-containing heterocycles play a role . Its molecular formula is C₁₂H₁₄ClN₂S·2HCl (estimated molecular weight: ~309.2 g/mol), with a chiral center at the ethanamine moiety.

Properties

IUPAC Name

1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S.2ClH/c1-7(14)10-4-3-9(5-11(10)13)12-8(2)15-6-16-12;;/h3-7H,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMYMPULBCYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)C(C)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine; dihydrochloride is a synthetic organic compound characterized by its thiazole ring and chloro-substituted phenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of specific functional groups enhances its reactivity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine is C12H13ClN2S, with a molecular weight of 252.76 g/mol. Its structure features a thiazole moiety that is crucial for its biological activity.

PropertyValue
Molecular Formula C12H13ClN2S
Molecular Weight 252.76 g/mol
CAS Number 1999243-05-8
Chlorine Content Present (chloro substitution)
Thiazole Ring Present

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine demonstrate notable effectiveness against various bacterial and fungal strains. The compound's structure allows it to interact with microbial cell walls or inhibit key metabolic enzymes, leading to cell death or growth inhibition .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been reported to show cytotoxicity against several cancer cell lines. For example, similar compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potency as potential therapeutic agents . The presence of the methyl group on the thiazole ring may enhance its activity by increasing electron density, thus improving interaction with biological targets .

The mechanism by which 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cellular Interaction : It can disrupt cellular processes by binding to specific receptors or proteins within the cells, leading to apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

  • Antimicrobial Evaluation :
    • A study published in MDPI highlighted the synthesis and antimicrobial testing of new thiazole derivatives, finding significant activity against gram-positive and gram-negative bacteria .
  • Cytotoxicity Assays :
    • Research focused on the cytotoxic effects of thiazole compounds against various cancer cell lines reported IC50 values ranging from 10 µM to 30 µM for certain derivatives, suggesting strong anticancer potential .
  • Structure-Activity Relationship (SAR) :
    • An analysis indicated that modifications in the phenyl and thiazole rings significantly affect the biological activity, emphasizing the importance of specific substituents like chloro and methyl groups for enhancing efficacy .

Scientific Research Applications

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine is a chemical compound with a thiazole ring that is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 4-methyl group on the thiazole enhances its reactivity and potential therapeutic effects.

Key Features of 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine

FeatureDescription
Structural FeaturesContains a thiazole ring and chloro substitution.
Biological ActivityResearch indicates notable biological activities; compounds containing thiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties; demonstrates significant cytotoxicity against various cancer cell lines.
ReactivityThe presence of the 4-methyl group on the thiazole enhances its reactivity and potential therapeutic effects.
UniquenessThe specific substitution pattern imparts distinct chemical properties and enhances its potential biological activity compared to similar compounds.

Potential Applications

  • Scientific Research: This compound is a versatile tool in scientific research due to its unique structure.
  • Antimicrobial Research: Thiazole-containing compounds are often studied for antimicrobial properties.
  • Antifungal Research: The compound may be used in antifungal studies.
  • Anticancer Research: The compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in:

  • Substituents : A 2-chloro group and 4-methylthiazole on the phenyl ring.
  • Salt Form : Dihydrochloride, which improves aqueous solubility compared to free bases.
  • Heterocycle : The 4-methyl-1,3-thiazole contributes to π-π stacking and hydrogen-bonding interactions.

Comparative Analysis of Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Ref) Substituents on Phenyl Ring Heterocycle Amine Chain Salt Form Molecular Weight (g/mol) Key Differences
Target Compound (Ref: 3D-AVD26057) 2-Cl, 4-(4-Me-thiazol-5-yl) 1,3-Thiazole Ethanamine Dihydrochloride ~309.2 Unique dihydrochloride and substituent combination
(S)-1-(4-(4-Me-thiazol-5-yl)phenyl)ethanamine [10] 4-(4-Me-thiazol-5-yl) 1,3-Thiazole Ethanamine Hydrochloride ~282.8 Lacks 2-Cl substituent; single HCl salt
(2-(4-Cl-phenyl)-thiazol-4-yl)methanamine [3] 4-Cl 1,3-Thiazole Methanamine Hydrochloride 245.1 Methanamine chain; simpler substitution pattern
2-(5-Me-triazol-3-yl)ethanamine dihydrochloride [16] None 1,2,4-Triazole Ethanamine Dihydrochloride 210.1 Triazole instead of thiazole; no aromatic ring

Computational and Experimental Insights

Molecular Docking and Binding Affinity

  • AutoDock4 Analysis : Docking studies (as in ) suggest the 4-methylthiazole in the target compound enhances binding to kinases (e.g., EGFR) through hydrophobic interactions, while the 2-Cl group stabilizes the aryl ring orientation.
  • Multiwfn Analysis : Electron localization function (ELF) analysis ( ) reveals higher electron density at the thiazole’s sulfur atom, facilitating hydrogen bonding with target proteins.

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of this compound?

To confirm the structure, employ a combination of:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons from the thiazole ring at δ 8.5–9.0 ppm and methyl groups at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C12H14Cl2N2S·2HCl) with accurate mass matching.
  • Elemental Analysis : Confirm stoichiometry (e.g., Cl and S content).
  • FT-IR : Detect functional groups like -NH2 (stretch at ~3300 cm⁻¹) and thiazole ring vibrations .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks. Monitor degradation via HPLC, tracking peaks for hydrolyzed byproducts (e.g., free amine or thiazole ring oxidation) .
  • pH Stability : Dissolve in buffers (pH 1–9) and analyze solubility and degradation kinetics. The dihydrochloride salt may show instability in alkaline conditions .

Q. What purification methods are optimal for isolating this compound after synthesis?

  • Recrystallization : Use ethanol-DMF (1:1) to remove unreacted starting materials, as demonstrated for structurally similar thiazole derivatives .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate regioisomers or chlorinated byproducts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce impurities?

  • Reaction Solvent Optimization : Replace dioxane (used in analogous syntheses ) with acetonitrile or THF to enhance reaction kinetics.
  • Catalytic Additives : Introduce triethylamine (1.5 eq.) to neutralize HCl byproducts during coupling steps, minimizing side reactions .
  • Temperature Control : Maintain 20–25°C during thiazole ring formation to prevent over-chlorination .

Q. What strategies address contradictions in biological activity data across different assays?

  • Dose-Response Validation : Repeat assays (e.g., IC50 measurements) using standardized protocols (e.g., ATP-based viability assays) to rule out plate-to-plate variability.
  • Metabolite Interference Testing : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .
  • Target Engagement Studies : Use SPR or CETSA to confirm direct binding to proposed targets (e.g., kinase domains) .

Q. How can researchers design SAR studies for thiazole-ring modifications?

  • Core Modifications : Synthesize analogs with substituents at the 4-methylthiazol-5-yl position (e.g., ethyl, trifluoromethyl) to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and compare activity in cellular models (e.g., antiproliferative assays) .
  • Pharmacophore Mapping : Use molecular docking to prioritize modifications that enhance binding to hydrophobic pockets in target proteins .

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